Synthesis pathway of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide
Synthesis pathway of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide
An In-Depth Technical Guide to the Synthesis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway for N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, a Schiff base of significant interest in medicinal chemistry. Schiff bases derived from hydrazides are a well-established class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] This document moves beyond a simple recitation of steps to offer a detailed narrative grounded in chemical principles, explaining the causality behind each experimental choice. We will cover the multi-step synthesis, starting from the preparation of the key intermediate, 2-phenoxypropanohydrazide, followed by the final condensation reaction. Each stage is accompanied by detailed, field-proven protocols, mechanistic insights, and characterization data. This guide is designed for researchers, scientists, and drug development professionals, providing the authoritative grounding and practical detail necessary to replicate and build upon this synthesis.
Introduction: The Scientific Rationale
The target molecule, N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, is a hydrazone, a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure. Specifically, it is a Schiff base formed via the condensation of a hydrazide (2-phenoxypropanohydrazide) with an aldehyde (salicylaldehyde).[1] The inherent biological activity of such compounds is often attributed to the azomethine group (-C=N-), which is crucial for mediating interactions with biological targets.[2]
The synthesis strategy is logically divided into two primary stages:
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Formation of the Hydrazide Intermediate: Synthesis of 2-phenoxypropanohydrazide from its corresponding carboxylic acid. This involves an initial esterification to activate the carboxyl group, followed by nucleophilic acyl substitution with hydrazine.
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Schiff Base Condensation: The reaction of the synthesized hydrazide with salicylaldehyde (2-hydroxybenzaldehyde) to form the final product. This is a classic nucleophilic addition-elimination reaction.[3]
This guide will dissect each stage, providing both the procedural "how" and the mechanistic "why."
Overall Synthesis Pathway
The synthesis is a three-step process commencing with commercially available 2-phenoxypropanoic acid. The pathway is designed for efficiency and high purity of the final product.
Caption: Overall three-step synthesis pathway.
Stage 1: Synthesis of the 2-Phenoxypropanohydrazide Intermediate
The synthesis of the hydrazide is a critical precursor step. Direct conversion of the carboxylic acid to the hydrazide is inefficient. Therefore, the carboxylic acid is first converted to an ester, which is a more reactive electrophile for the subsequent reaction with hydrazine.
Step 1: Esterification of 2-Phenoxypropanoic Acid
The first step is a classic Fischer esterification. By refluxing the carboxylic acid in an excess of ethanol with a catalytic amount of strong acid (e.g., sulfuric acid), the equilibrium is driven towards the formation of the ethyl ester.
Experimental Protocol:
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To a 250 mL round-bottom flask, add 2-phenoxypropanoic acid (0.1 mol, 16.6 g).
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Add absolute ethanol (100 mL) and carefully add concentrated sulfuric acid (2 mL) dropwise while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
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After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.
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The residue is dissolved in diethyl ether (150 mL) and transferred to a separatory funnel.
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The organic layer is washed with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid, followed by a wash with brine (1 x 50 mL).
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield ethyl 2-phenoxypropanoate as an oil.
Step 2: Hydrazinolysis of Ethyl 2-phenoxypropanoate
The purified ester is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable hydrazide.
Caption: Mechanism of Hydrazide Formation.
Experimental Protocol:
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Dissolve ethyl 2-phenoxypropanoate (0.08 mol, ~15.5 g) in absolute ethanol (80 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (80% solution, 0.16 mol, ~10 mL) to the solution.
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Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.
-
Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.
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Cool the concentrated solution in an ice bath. The product, 2-phenoxypropanohydrazide, will crystallize out of the solution.
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Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a desiccator. The purity can be checked by its melting point.
Stage 2: Synthesis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide
This final step is the cornerstone of the synthesis, forming the Schiff base linkage. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of salicylaldehyde, followed by the elimination of a water molecule.[4] The reaction is often catalyzed by a few drops of glacial acetic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[5]
Experimental Protocol:
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In a 100 mL round-bottom flask, dissolve 2-phenoxypropanohydrazide (0.01 mol, 1.80 g) in absolute ethanol (30 mL).
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In a separate beaker, dissolve salicylaldehyde (2-hydroxybenzaldehyde) (0.01 mol, 1.22 g) in absolute ethanol (10 mL).
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Add the salicylaldehyde solution dropwise to the stirred hydrazide solution.[6]
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Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
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Equip the flask with a reflux condenser and heat the mixture at reflux for 3-5 hours.[4] The formation of the product is often indicated by a color change or the formation of a precipitate.
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After the reflux period, allow the mixture to cool to room temperature. The crystalline product will precipitate.
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Filter the solid, wash with cold ethanol to remove any unreacted starting materials, and recrystallize from ethanol to obtain the pure N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide.[6]
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Dry the final product in a vacuum oven at 50-60 °C.
Characterization and Data Analysis
A self-validating protocol requires rigorous characterization to confirm the structure and purity of the synthesized compound.
Physical Data
| Property | Expected Value |
| Appearance | Pale yellow crystalline solid |
| Molecular Formula | C₁₆H₁₆N₂O₃ |
| Molecular Weight | 284.31 g/mol |
| Melting Point | To be determined experimentally |
Spectroscopic Data
The structure of the final compound is confirmed using various spectroscopic techniques.[7][8]
| Technique | Functional Group | Expected Wavenumber/Chemical Shift |
| FTIR (cm⁻¹) | O-H (phenolic) | ~3200-3400 (broad) |
| N-H (amide) | ~3100-3200 | |
| C=O (amide) | ~1660-1680 | |
| C=N (imine) | ~1610-1630 | |
| C-O (ether) | ~1240 | |
| ¹H-NMR (δ, ppm) | Aromatic Protons | 6.8 - 7.8 (multiplets) |
| Phenolic -OH | 11.0 - 12.0 (singlet, exchangeable) | |
| Amide -NH | 11.5 - 12.5 (singlet, exchangeable) | |
| Azomethine -CH=N | 8.5 - 8.7 (singlet) | |
| -O-CH- | 4.8 - 5.0 (quartet) | |
| -CH₃ | 1.5 - 1.7 (doublet) | |
| Mass Spec (m/z) | [M+H]⁺ | 285.12 |
Note: Exact chemical shifts (δ) in NMR are dependent on the solvent used (e.g., DMSO-d₆).
Field-Proven Insights and Trustworthiness
-
Causality of Acid Catalyst: While the condensation can proceed without a catalyst, the addition of a catalytic amount of acid significantly accelerates the rate of reaction by activating the aldehyde carbonyl group towards nucleophilic attack.[5] However, excess acid should be avoided as it can protonate the nucleophilic nitrogen of the hydrazide, rendering it unreactive.
-
Solvent Choice: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and the product has limited solubility upon cooling, facilitating easy isolation by crystallization.
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Self-Validation and Purity: The trustworthiness of this protocol lies in its multi-step purification. The recrystallization of the final product is crucial for removing any unreacted starting materials or potential side products, such as salicylaldazine, which can form if two molecules of salicylaldehyde react with one molecule of hydrazine (if any remains unreacted from the previous step).[9] The final purity should be confirmed by a sharp melting point and clean NMR and Mass spectra.
Conclusion
This guide has detailed a reliable and well-characterized three-step synthesis for N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. By breaking down the process into the formation of a key hydrazide intermediate followed by a final Schiff base condensation, we have presented a robust pathway amenable to laboratory-scale production. The provided protocols are grounded in established chemical principles, and the emphasis on rigorous characterization ensures the synthesis of a high-purity final compound suitable for further research in drug development and medicinal chemistry.
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